![molecular formula C14H11ClF3N3O B1404730 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide CAS No. 1431555-17-7](/img/structure/B1404730.png)

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide

Vue d'ensemble

Description

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide, also known as CTMP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTMP is a derivative of the benzohydrazide family and has a unique chemical structure that makes it a promising candidate for further exploration.

Applications De Recherche Scientifique

Luminescent Properties of Lanthanide Complexes

The protonated form of a similar ligand to N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide has been used to investigate the luminescent properties of lanthanide nitrato complexes. These studies provide insights into the potential applications of such compounds in the field of luminescence and photophysics (Petoud et al., 1997).

Antimicrobial and Antioxidant Activities

Novel pyridine derivatives, closely related to the chemical structure , have shown promising antimicrobial and antioxidant activities. This suggests the potential for developing new antimicrobial agents using similar compounds (Flefel et al., 2018).

Antitumor Activity

Research on novel pyridine derivatives bearing different heterocyclic rings, which share structural similarities with this compound, has shown significant antitumor activity. This highlights the compound's potential in cancer research and therapy (Hafez & El-Gazzar, 2020).

Molecular and Crystal Structure Analysis

Studies focusing on compounds with structural resemblances to this compound have contributed to a deeper understanding of molecular and crystal structures, which is crucial in the field of material sciences (Channar et al., 2019).

Luminescent Building Blocks for Triple-Helical Structures

The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, which shares a pyridine moiety with this compound, has been utilized in the formation of lanthanide complexes that serve as luminescent building blocks for triple-helical structures. This application is significant in the development of new luminescent materials (Piguet et al., 1993).

Mécanisme D'action

Target of Action

It is suggested that the compound may be involved in therapies based on p38 kinase inhibitors . The p38 kinase is a type of protein kinase that is implicated in a variety of cellular processes, including inflammation, cell differentiation, and cell death .

Mode of Action

It is suggested that it may act as a p38 kinase inhibitor . In general, kinase inhibitors work by blocking the action of kinases, which are enzymes that add phosphate groups to other proteins. By inhibiting these enzymes, the compound can prevent the phosphorylation of specific proteins, thereby altering their function and potentially preventing or reducing certain cellular processes .

Biochemical Pathways

Given its potential role as a p38 kinase inhibitor, it may be involved in the regulation of various cellular processes, including the inflammatory response and cell differentiation .

Result of Action

As a potential p38 kinase inhibitor, it may have effects on various cellular processes, including inflammation, cell differentiation, and cell death .

Propriétés

IUPAC Name |

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3O/c1-21(20-13(22)9-5-3-2-4-6-9)12-8-10(14(16,17)18)7-11(15)19-12/h2-8H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVHGHNPAAGZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

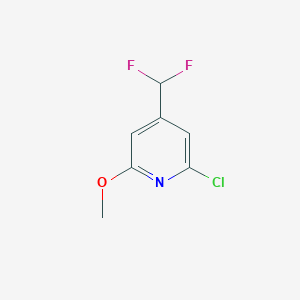

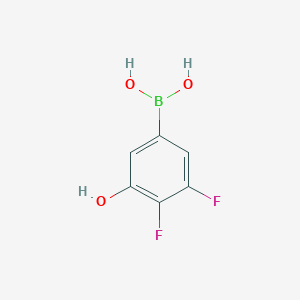

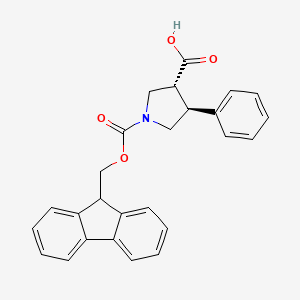

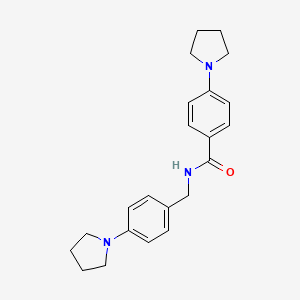

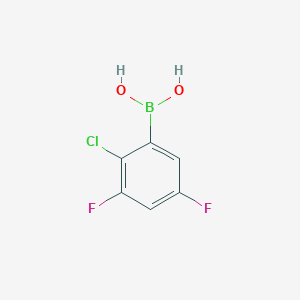

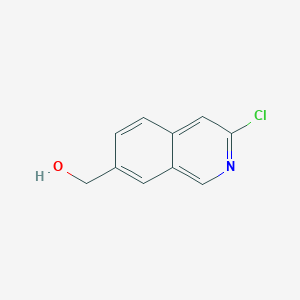

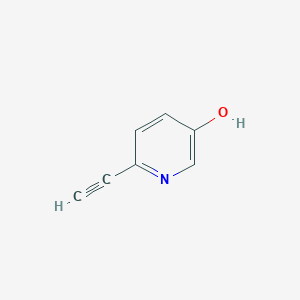

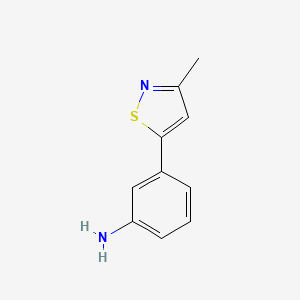

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)